![molecular formula C17H15FN4O3S3 B6552660 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1040657-32-6](/img/structure/B6552660.png)

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

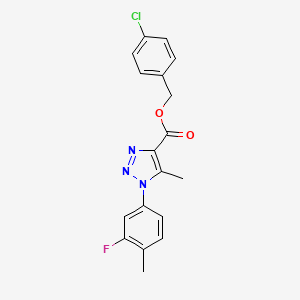

Description

The compound “2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide” is a chemical compound with a molecular weight of 450.56 and a molecular formula of C18 H18 N4 O4 S3 . It is a pyrimidine derivative, which are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are generally synthesized using various methods . For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine core, which is a six-membered heterocyclic aromatic moiety . It also contains a thiophene-2-sulfonyl group and a 5-fluoro-2-methylphenyl group .Physical And Chemical Properties Analysis

The compound has a logP value of 2.431, a logD value of 2.431, and a logSw value of -2.8356. It has 10 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique

- Anti-inflammatory : Thiophene-based compounds exhibit anti-inflammatory properties, making them potential candidates for managing inflammatory diseases .

Material Science

Thiophenes find applications beyond medicine. They contribute to material science in the following ways:

- Organic Semiconductors : Thiophene-mediated molecules are essential for organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry . Their ability to protect metals from corrosion makes them valuable in various applications.

Collagen Synthesis Inhibition

Collagen deposition plays a role in fibrosis-related diseases. Some compounds, including those containing thiophene moieties, inhibit collagen synthesis:

- Sorafenib : A VEGFR-2 and PDGF-β inhibitor, sorafenib reduces collagen deposition in liver fibrosis models .

- HOE-077 : A prodrug of pyridine-2,4-dicarboxylic acid, it inhibits collagen synthesis in rat and dog models .

- Ethyl 3,4-dihydroxybenzoate : Effective in inhibiting collagen synthesis in keloid fibroblasts or chronic hepatic injury models .

- CW209292 : Displays anti-fibrotic activity in rats with hepatic fibrosis by blocking TGF-β1 expression .

- Nicotinic acid : Prevents fibrosis by its antioxidant properties and reducing TGF-β expression .

Other Applications

Thiophenes also act as metal complexing agents and contribute to insecticide development .

Conclusion

The synthesis and exploration of novel thiophene derivatives continue to captivate researchers, offering a wide range of applications in both academia and industry. As we uncover more about this fascinating class of compounds, their impact on various fields will undoubtedly expand.

Therapeutic importance of synthetic thiophene - BMC Chemistry Recent strategies in the synthesis of thiophene derivatives … - Springer Synthesis of Novel 2-(Pyridin-2-yl … - MDPI

Orientations Futures

Propriétés

IUPAC Name |

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3S3/c1-10-4-5-11(18)7-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPCCLUYNIEOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6552605.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6552620.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B6552632.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6552656.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B6552657.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6552663.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B6552665.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6552668.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6552680.png)

![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B6552684.png)